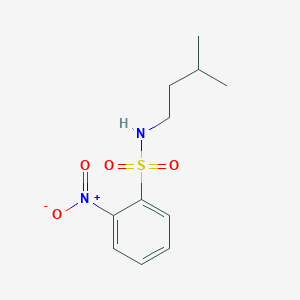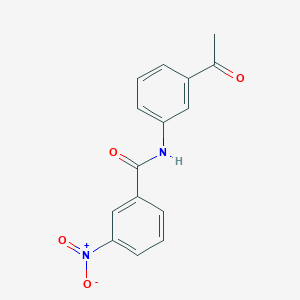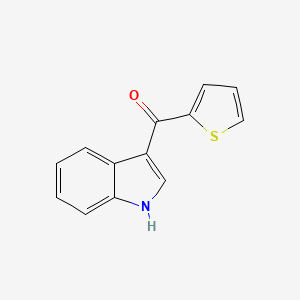
N-(3-methylbutyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NBBS is a sulfonamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of N-(3-methylbutyl)-2-nitrobenzenesulfonamide is not well understood. However, it has been suggested that this compound may act as a chelating agent, which can bind to metal ions and form stable complexes. This property of this compound has been utilized in the determination of trace amounts of copper and silver ions in aqueous solutions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, a study has reported that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This compound has also been reported to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylbutyl)-2-nitrobenzenesulfonamide has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can be used as a reagent for the determination of trace amounts of metal ions in aqueous solutions. Moreover, this compound can be used as a fluorescence probe for the detection of nitric oxide in biological systems.
However, this compound also has some limitations in lab experiments. Its mechanism of action is not well understood, which limits its potential applications. Moreover, the limited information available on the biochemical and physiological effects of this compound makes it difficult to evaluate its potential as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methylbutyl)-2-nitrobenzenesulfonamide. One potential direction is to investigate its potential as a corrosion inhibitor for different metals in different media. Another direction is to study its potential as a fluorescence probe for the detection of nitric oxide in different biological systems. Moreover, the mechanism of action of this compound needs to be further elucidated to explore its potential applications in different scientific fields.
Conclusion:
This compound is a sulfonamide derivative that has been studied for its potential applications in different scientific fields. It can be easily synthesized and purified through different methods. This compound has been used as a reagent for the determination of trace amounts of metal ions in aqueous solutions and as a fluorescence probe for the detection of nitric oxide in biological systems. However, its mechanism of action and biochemical and physiological effects need to be further elucidated to explore its potential applications in different scientific fields.
Synthesemethoden
N-(3-methylbutyl)-2-nitrobenzenesulfonamide can be synthesized through various methods, including the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl isocyanate. Both methods yield this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-2-nitrobenzenesulfonamide has been studied for its potential applications in different scientific fields. It has been used as a reagent for the determination of trace amounts of copper and silver ions in aqueous solutions. This compound has also been used as a fluorescence probe for the detection of nitric oxide in biological systems. Moreover, this compound has been studied for its potential use as a corrosion inhibitor for mild steel in acidic media.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-6-4-3-5-10(11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDFLIRLUVIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)

![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)

![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)
![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)

![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)